(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2OS/c1-4-7-24-19-16(22)10-15(21)11-17(19)26-20(24)23-18(25)9-14-8-12(2)5-6-13(14)3/h4-6,8,10-11H,1,7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIYVXXUFMLYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential implications for drug development.
- Molecular Formula : C20H18F2N2OS
- Molecular Weight : 372.43 g/mol
- CAS Number : 896277-97-7
Research indicates that compounds containing thiazole and thiazolidine moieties can interact with multiple biological targets. Specifically, this compound exhibits activity through the following mechanisms:
- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in the pathophysiology of Alzheimer’s disease by regulating acetylcholine levels in the brain .
- Amyloid-beta Aggregation : It may reduce the aggregation of amyloid-beta peptides, which are implicated in the formation of plaques characteristic of Alzheimer's disease .
- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : The compound's ability to inhibit GSK-3 suggests a role in modulating tau phosphorylation, a key event in neurodegeneration .
In Vitro Studies
In vitro studies have demonstrated that thiazole derivatives like this compound can effectively inhibit AChE at micromolar concentrations. For instance:
- AChE Inhibition : IC50 values for related thiazole compounds range from 0.27 µM to 3.14 µM depending on structural modifications .
In Vivo Studies
Animal models have provided further insights into the efficacy of this compound:
- Alzheimer's Disease Models : In rodent models, compounds similar to this compound have demonstrated significant reductions in amyloid plaque formation and improved cognitive function .
Case Studies
- Study on Cholinesterase Activity : A study highlighted that derivatives similar to this compound inhibited AChE and BuChE with IC50 values indicating strong potential as cognitive enhancers .
- Neuroprotective Effects : Another study reported that thiazole derivatives exhibited neuroprotective effects against oxidative stress and inflammation in neuronal cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzo[d]thiazol Core
Compound A : (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (ECHEMI: 868375-75-1)
- Key Differences :
- Ethyl group at position 3 (vs. allyl in the target compound).
- 2,5-dioxopyrrolidin-1-yl substituent (vs. 2,5-dimethylphenyl).
- The dioxopyrrolidin moiety enhances polarity, improving aqueous solubility but reducing membrane permeability .
Compound B : N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Key Differences: Thiadiazol core (vs. benzothiazole). Chlorophenyl and dimethylamino-acryloyl substituents.
- Implications :
Spectral and Physicochemical Properties
Q & A
Q. How can molecular docking and MD simulations guide the design of derivatives with improved target binding affinity?
- Methodological Answer :
- Docking (AutoDock Vina) : Screen derivatives against ATP-binding pockets; prioritize poses with ΔG < –9 kcal/mol .
- MD Simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorine vs. chlorine substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
